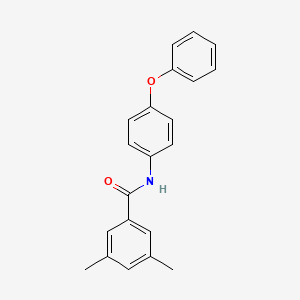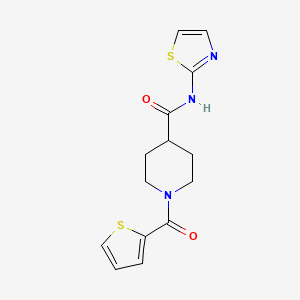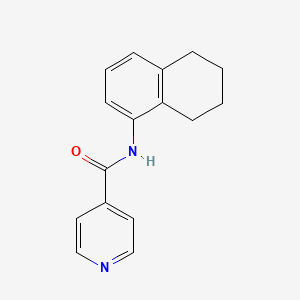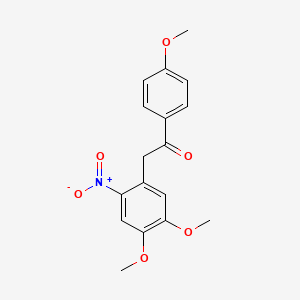
3,5-dimethyl-N-(4-phenoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethyl-N-(4-phenoxyphenyl)benzamide, also known as DPN, is a synthetic compound that belongs to the family of benzamide derivatives. It is widely used in scientific research due to its ability to selectively activate estrogen receptor beta (ERβ) in vitro and in vivo.
作用機序
3,5-dimethyl-N-(4-phenoxyphenyl)benzamide selectively activates ERβ, which is a member of the nuclear receptor superfamily of transcription factors. ERβ is expressed in various tissues, including the brain, breast, and cardiovascular system, and is involved in a wide range of physiological processes. Upon binding to this compound, ERβ undergoes a conformational change that allows it to bind to specific DNA sequences and regulate gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including regulating cell proliferation, apoptosis, and differentiation. It has also been shown to modulate the immune response and reduce inflammation. In the cardiovascular system, this compound has been shown to improve endothelial function, reduce blood pressure, and protect against ischemia-reperfusion injury.
実験室実験の利点と制限
One of the main advantages of using 3,5-dimethyl-N-(4-phenoxyphenyl)benzamide in lab experiments is its selectivity for ERβ, which allows for more precise manipulation of the estrogen signaling pathway. Additionally, this compound is relatively stable and can be easily synthesized in large quantities. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 3,5-dimethyl-N-(4-phenoxyphenyl)benzamide. One area of interest is its potential use in the treatment of breast cancer, as it has been shown to have anti-tumor effects in vitro. Additionally, this compound may have therapeutic potential for neurodegenerative diseases such as Parkinson's and Alzheimer's, as well as cardiovascular disease. Further research is also needed to better understand the mechanisms underlying the effects of this compound on gene expression and cellular signaling pathways.
合成法
3,5-dimethyl-N-(4-phenoxyphenyl)benzamide can be synthesized by the reaction of 3,5-dimethylbenzoic acid with 4-phenoxyaniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then converted to the benzamide derivative by treatment with acetic anhydride in the presence of a base such as triethylamine.
科学的研究の応用
3,5-dimethyl-N-(4-phenoxyphenyl)benzamide is a valuable tool for studying the role of ERβ in various physiological processes, including cancer, neuroprotection, and cardiovascular disease. It has been shown to have anti-tumor effects in breast cancer cells, as well as neuroprotective effects in animal models of Parkinson's disease and stroke. Additionally, this compound has been shown to have beneficial effects on the cardiovascular system, including reducing blood pressure and improving endothelial function.
特性
IUPAC Name |
3,5-dimethyl-N-(4-phenoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-15-12-16(2)14-17(13-15)21(23)22-18-8-10-20(11-9-18)24-19-6-4-3-5-7-19/h3-14H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWZQTSSSGJMKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-chlorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5835621.png)
![N-cyclopentyl-2-[5-(4-fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5835634.png)
![2-chloro-5-{5-[2-(1H-tetrazol-5-yl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5835651.png)

![1-(4-biphenylyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone](/img/structure/B5835660.png)
![N-[4-(dimethylamino)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B5835667.png)


![ethyl 5-ethoxy-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5835690.png)
![2-[(4-nitrobenzyl)oxy]-1-naphthaldehyde](/img/structure/B5835696.png)

![1-[(2,4,5-trimethylphenyl)sulfonyl]azepane](/img/structure/B5835724.png)
![5-methyl-N-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5835731.png)

